molecular formula C7H9NO B1617472 1,3-Dimethyl-2-pyridone CAS No. 6456-92-4

1,3-Dimethyl-2-pyridone

Cat. No. B1617472
CAS RN: 6456-92-4
M. Wt: 123.15 g/mol
InChI Key: LHOPDIPOMHVFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-pyridone is an organic compound with the chemical formula C7H9NO . It belongs to the class of heterocyclic compounds known as 2-pyridones . These compounds have versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials . The molecular structure of 1,3-Dimethyl-2-pyridone is shown below:


Synthesis Analysis

  • Palladium-Catalyzed Microwave Irradiation

    • Heo and co-workers reported a novel synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation. This method yielded 2-pyridones in good-to-high yields .
  • Metal-Catalyzed Cross-Coupling

    • Siddle et al. developed an interesting metal-catalyzed approach for 2-pyridone synthesis through cross-coupling reactions. Diverse conditions were examined to obtain 1,5-di(hetero)arylpyridin-2(1H)-ones, which are biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-2-pyridone consists of a pyridone ring fused with two methyl groups at positions 1 and 3. The compound exists as a colorless solid and is known to form hydrogen-bonded dimers. Tautomerism between 2-pyridone and 2-hydroxypyridine can also occur .


Chemical Reactions Analysis

  • Cyclization Reaction

    • 3,4,6-trisubstituted 2-pyridones can be synthesized via cyclization reactions between 1,3-dicarbonyl compounds and cyanoacetamides. Efficient catalysts, such as 1,4-diazabicyclo[2,2,2]octane (DABCO), have been employed to achieve high yields of pyridones .
  • Other Notable Reactions

    • Cantrell Jr. et al. explored the π-deficient 2-fluoro pyridine system as a substrate for 2-pyridone synthesis .
    • Researchers have designed biologically active molecules with 2-pyridone scaffolds, demonstrating excellent activity as thrombin inhibitors .

Scientific Research Applications

1. Detection of Mercury Ions

1,3-Dimethyl-2-pyridone derivatives, such as 3-Cyano-4,6-dimethyl-2-pyridone (CDPy), have been utilized as probes for the selective detection of mercury ions in natural water sources. The fluorescence intensity of these probes decreases upon the addition of Hg+2 ions, allowing for sensitive and reproducible detection of mercury with excellent stability. This is particularly useful in environmental monitoring and pollution control (Singh et al., 2017).

2. Study of Drug Distribution in Vivo

In pharmaceutical research, 1,3-Dimethyl-2-pyridone derivatives have been used to study the distribution of drugs within biological systems. For instance, a method was developed to determine the tissue distribution of 3-hydroxy-1,2-dimethyl-4-pyridone (L1) in vivo, revealing its rapid absorption and elimination, as well as its distribution in the liver and kidneys of rats. This kind of research is crucial in drug development and pharmacokinetics (Chen et al., 2020).

3. Synthesis of Complex Organic Molecules

1,3-Dimethyl-2-pyridone derivatives have been explored in the synthesis of a wide range of organic compounds. For example, research has shown their utility in the regioselective formation of complex molecules like BODIPYs, which are useful in various fields, including material science and organic electronics (Didukh et al., 2019).

4. Antioxidant Properties

The antioxidant properties of 1,3-Dimethyl-2-pyridone derivatives have been investigated. Studies show that compounds like CDPy exhibit moderate antioxidant properties, potentially offering benefits in combating oxidative stress-related disorders (Singh et al., 2020).

5. Synthesis of Fluorophores

1,3-Dimethyl-2-pyridone-based compounds have been synthesized and investigated for their fluorescence properties. These compounds demonstrate potential as fluorophores in various practical applications, including in the field of bioimaging and material science (Hagimori et al., 2016)

Mechanism of Action

The specific mechanism of action for 1,3-Dimethyl-2-pyridone depends on its application context. For example, in the case of thrombin inhibition, the compound likely interacts with the thrombin enzyme, affecting its function .

properties

IUPAC Name

1,3-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOPDIPOMHVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983180
Record name 1,3-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-pyridone

CAS RN

6456-92-4
Record name 1,3-Dimethyl-2-pyridone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-pyridone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUM7B3LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Iodomethane (10.62 mL, 111.6 mmol) was added to a mixture of 3-methyl-2-pyridone (4.06 g, 37.20 mmol) and potassium carbonate (15.43 g, 111.6 mmol) in acetone (150 mL) in a sealable flask. The mixture was vigorously stirred in an oil bath at 55° C. for 16 hours. The reaction mixture was cooled to ambient temperature then filtered through glass fiber filter paper and the filtrate was concentrated under vacuum until a solid formed (5.4 g). The solid was partitioned between water (50 mL) and dichloromethane (100 mL). The aqueous phase was extracted once more with dichloromethane (50 mL). The combined organic phases were dried over magnesium sulfate and concentrated under vacuum to give 1,3-dimethylpyridin-2(1H)-one as an oil (3.6 g).
Quantity
10.62 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-pyridone
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-2-pyridone
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-2-pyridone
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-2-pyridone
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-2-pyridone
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-2-pyridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.